SIRT2 Inhibitory Activity: Class-Level Precedent vs. Data Void for CAS 477216-14-1
1,3,4-Thiadiazole-based acetamides have been established as a privileged scaffold for selective SIRT2 inhibition. In a published structure-guided optimization campaign, the top-performing compound ST29 demonstrated a SIRT2 IC₅₀ of 38.69 μM with excellent selectivity over SIRT1 and SIRT3. [1] This compound shares the 1,3,4-thiadiazole core with CAS 477216-14-1, but differs in its specific substituents at both the 2- and 5-positions. No SIRT2 inhibition data, or indeed any target engagement data of any kind, has been published for CAS 477216-14-1. Therefore, while the scaffold is validated in-house, the specific derivative remains completely uncharacterized.
| Evidence Dimension | SIRT2 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | ST29 (5-benzyl-1,3,4-thiadiazole-2-carboxamide derivative): IC₅₀ = 38.69 μM |
| Quantified Difference | Cannot be calculated; data absent for target compound |
| Conditions | In vitro SIRT2 enzymatic assay; comparator data from Bioorganic Chemistry (2022) |
Why This Matters
A validated scaffold does not guarantee activity for a given derivative; procurement of an uncharacterized compound for SIRT2-related projects would require provision for full de novo IC₅₀ determination and selectivity profiling against SIRT1 and SIRT3.
- [1] Leung, I. H. W., et al. (2022). Hit evaluation results in 5-benzyl-1,3,4-thiadiazole-2-carboxamide based SIRT2-selective inhibitor with improved affinity and selectivity. Bioorganic Chemistry, 121, 105746. View Source
